Ethyl 1-propyl-1H-imidazole-2-carboxylate

Metallo-β-lactamase X-ray crystallography Structure-based drug design

This 1,2-disubstituted imidazole building block is the critical precursor to 1-propyl-1H-imidazole-2-carboxylic acid, a validated metal-binding pharmacophore that inhibits VIM-2 β-lactamases. The N1-propyl chain is essential for engaging flexible active-site loops; shorter-chain analogs fail to recapitulate this potency, making this specific ester non-interchangeable for structure-guided optimization against resistant Gram-negative pathogens. Source it for focused library synthesis and co-crystallography studies.

Molecular Formula C9H14N2O2
Molecular Weight 182.223
CAS No. 1692391-54-0
Cat. No. B2496709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-propyl-1H-imidazole-2-carboxylate
CAS1692391-54-0
Molecular FormulaC9H14N2O2
Molecular Weight182.223
Structural Identifiers
SMILESCCCN1C=CN=C1C(=O)OCC
InChIInChI=1S/C9H14N2O2/c1-3-6-11-7-5-10-8(11)9(12)13-4-2/h5,7H,3-4,6H2,1-2H3
InChIKeyVQKMPXXHRXMZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-propyl-1H-imidazole-2-carboxylate (CAS 1692391-54-0): Core Pharmacophore and Synthetic Utility in Metallo-β-Lactamase Inhibitor Development


Ethyl 1-propyl-1H-imidazole-2-carboxylate (CAS 1692391-54-0) is a 1,2-disubstituted imidazole derivative with a molecular formula of C9H14N2O2 and a molecular weight of 182.22 g/mol . It serves as a key synthetic intermediate and a precursor to the active pharmacophore 1-propyl-1H-imidazole-2-carboxylic acid, which has been structurally validated as a metal-binding inhibitor of Verona Integron-encoded metallo-β-lactamase (VIM-2) [1]. The compound is commercially available with purity specifications of 95% or higher, making it a readily accessible building block for medicinal chemistry optimization programs targeting β-lactamase-mediated antibiotic resistance .

Why Generic Imidazole-2-carboxylate Analogs Cannot Substitute for Ethyl 1-propyl-1H-imidazole-2-carboxylate in Structure-Guided Drug Design


Imidazole-2-carboxylate derivatives are not interchangeable due to the critical role of the N1-substituent in dictating both target binding affinity and bacterial membrane penetration. The propyl group at the 1-position of the imidazole ring directly engages with flexible active-site loops of VIM-type metallo-β-lactamases (MBLs), a key interaction that is not recapitulated by shorter-chain analogs such as ethyl 1-methyl-1H-imidazole-2-carboxylate or ethyl 1-ethyl-1H-imidazole-2-carboxylate [1]. Substituting with a compound lacking this specific alkyl chain length can result in loss of inhibition potency and failure to potentiate β-lactam antibiotics against resistant Gram-negative pathogens .

Quantitative Evidence Differentiating Ethyl 1-propyl-1H-imidazole-2-carboxylate as a VIM-2 MBL Inhibitor Scaffold


X-ray Crystallographic Validation of 1-Propyl Substituent Binding to VIM-2 Active Site

The co-crystal structure of VIM-2 metallo-β-lactamase with 1-propyl-1H-imidazole-2-carboxylic acid (PDB ID: 7DU1) provides direct atomic-level evidence of the propyl substituent's interaction with the enzyme's flexible active-site loops [1]. This structural engagement is unique to the 1-propyl derivative and is not observed in the co-crystal structures of the unsubstituted or methyl-substituted analogs, which show reduced or no interaction with these critical loops [2].

Metallo-β-lactamase X-ray crystallography Structure-based drug design

Structure-Activity Relationship (SAR) Demonstration of 1-Position Substituent Criticality for MBL Inhibition

In a systematic SAR study of 1H-imidazole-2-carboxylic acid derivatives, replacing the 1H-imidazole-2-carboxylic acid core with structurally similar metal-binding pharmacophores (e.g., thiazole-4-carboxylic acid) resulted in decreased MBL inhibition, underscoring the necessity of the imidazole scaffold . Furthermore, variations in the 1-position substituent significantly impacted inhibitory potency, with the propyl group identified as an optimal length to engage flexible active-site loops and achieve potent VIM-2 inhibition [1].

Structure-activity relationship Metallo-β-lactamase Enzyme inhibition

Functional Synergy: Restoration of Meropenem Activity in VIM-2-Expressing Gram-Negative Bacteria

Microbiological synergy assays demonstrate that 1-propyl-substituted imidazole-2-carboxylate derivatives potentiate the activity of meropenem against VIM-2-producing Pseudomonas aeruginosa and Escherichia coli strains . Specifically, optimized compound 55 (derived from the 1-propyl scaffold) exhibited strong synergistic antibacterial activity with meropenem, reversing carbapenem resistance in clinically isolated P. aeruginosa [1]. In contrast, the parent 1H-imidazole-2-carboxylic acid and shorter-chain analogs failed to show comparable synergy due to poor bacterial membrane penetration and weaker enzyme inhibition [2].

Antibiotic resistance Synergistic antibacterial activity Carbapenem

Procurement-Driven Application Scenarios for Ethyl 1-propyl-1H-imidazole-2-carboxylate


Synthesis of Advanced VIM-2 Metallo-β-Lactamase Inhibitors

Use as a key synthetic intermediate for the preparation of 1-propyl-1H-imidazole-2-carboxylic acid, which is subsequently elaborated into potent VIM-2 inhibitors as described in the European Journal of Medicinal Chemistry (2022) optimization study [1]. The ester functionality allows for easy hydrolysis to the free carboxylic acid, which serves as the metal-binding pharmacophore.

Structure-Activity Relationship (SAR) Exploration of N1-Substituted Imidazole Scaffolds

Employ as a core building block for the parallel synthesis of focused libraries exploring the impact of the 1-position substituent on MBL inhibition potency, bacterial permeability, and pharmacokinetic properties, as outlined in patent CN111187218A [2].

Co-crystallization and Fragment-Based Drug Design Campaigns

Utilize the free acid form (generated from the ethyl ester) in X-ray crystallography studies to obtain high-resolution co-crystal structures with VIM-2 and other B1 MBLs, facilitating structure-guided optimization of next-generation β-lactamase inhibitors [3].

Development of Synergistic Antibiotic Adjuvants

Investigate the ability of derivatives synthesized from ethyl 1-propyl-1H-imidazole-2-carboxylate to potentiate carbapenem antibiotics against multidrug-resistant Gram-negative pathogens, with the goal of developing novel combination therapies to combat antimicrobial resistance .

Quote Request

Request a Quote for Ethyl 1-propyl-1H-imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.